Dichloro(norbornadiene)platinum(II)

Catalog No.
S1506990
CAS No.
12152-26-0
M.F
C7H8Cl2Pt
M. Wt
358.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dichloro(norbornadiene)platinum(II)

CAS Number

12152-26-0

Product Name

Dichloro(norbornadiene)platinum(II)

IUPAC Name

bicyclo[2.2.1]hepta-2,5-diene;dichloroplatinum

Molecular Formula

C7H8Cl2Pt

Molecular Weight

358.1 g/mol

InChI

InChI=1S/C7H8.2ClH.Pt/c1-2-7-4-3-6(1)5-7;;;/h1-4,6-7H,5H2;2*1H;/q;;;+2/p-2

InChI Key

AYGLNRVTDUMGOQ-UHFFFAOYSA-L

SMILES

C1C2C=CC1C=C2.Cl[Pt]Cl

Canonical SMILES

C1C2C=CC1C=C2.[Cl-].[Cl-].[Pt+2]

Structural Chemistry:

  • Crystal structure determination: X-ray diffraction analysis of PtCl2(nbd) crystals revealed a pseudo-square planar geometry around the platinum center, with shorter Pt-C bond lengths compared to similar complexes containing cyclooctadiene ligands []. This research helps understand the bonding interactions and influences ligand behavior in such complexes.

Synthetic Precursor:

  • Synthesis of new platinum complexes: PtCl2(nbd) can act as a precursor for the synthesis of various other platinum complexes by replacing the norbornadiene ligand with other molecules of interest. This allows researchers to explore the properties and potential applications of new platinum-based materials [].

Mechanistic Studies:

  • Understanding reaction mechanisms: PtCl2(nbd) has been used as a model complex to study the mechanisms of various reactions involving platinum complexes. These studies provide insights into the activation of small molecules, catalytic processes, and bond formation and cleavage reactions involving platinum [].

Dichloro(norbornadiene)platinum(II) is a platinum-based coordination compound characterized by its unique structure, which includes a norbornadiene ligand and two chloride ions. The chemical formula for this compound is C7H8Cl2Pt\text{C}_7\text{H}_8\text{Cl}_2\text{Pt} and it has a molecular weight of approximately 303.10 g/mol . This compound is part of a broader class of platinum complexes that have garnered significant interest due to their potential applications in catalysis and medicinal chemistry.

(NBD)PtCl2 itself doesn't exhibit significant biological activity. However, its role lies in generating active catalysts through ligand exchange reactions. The generated complexes can then participate in various reaction mechanisms depending on the specific transformation they are designed for. For instance, in cycloaddition reactions, the platinum center activates unsaturated bonds, facilitating their cyclization [].

, particularly in catalytic processes. It can undergo substitution reactions where the chloride ligands can be replaced by other nucleophiles. For instance, it reacts with organometallic reagents to form arylplatinum complexes, demonstrating its utility in organic synthesis . Additionally, it participates in hydrogenation reactions, where it acts as a catalyst to facilitate the addition of hydrogen across double bonds in organic substrates.

Dichloro(norbornadiene)platinum(II) can be synthesized through several methods:

  • Direct Reaction: One common method involves the direct reaction of norbornadiene with platinum(II) chloride in an appropriate solvent under controlled conditions.
  • Substitution Reactions: Another method includes the partial substitution of ligands in existing platinum complexes, allowing for the introduction of norbornadiene into the coordination sphere .
  • Complex Formation: The compound can also be formed by reacting dichloronorbornadiene complexes with various metal precursors under specific conditions to yield the desired product.

Dichloro(norbornadiene)platinum(II) has potential applications in various fields:

  • Catalysis: It is utilized as a catalyst in organic synthesis, particularly in hydrogenation reactions and other transformations involving double bonds.
  • Medicinal Chemistry: Its potential anticancer properties make it a candidate for further research in drug development.
  • Material Science: The unique properties of this compound may lend themselves to applications in developing novel materials with specific electronic or optical characteristics.

Interaction studies involving dichloro(norbornadiene)platinum(II) have primarily focused on its reactivity with biological molecules and other metal complexes. These studies help elucidate how the compound interacts at a molecular level, particularly regarding its potential as an anticancer agent. Research has shown that it can form stable complexes with biomolecules, which may influence its biological activity and therapeutic potential .

Dichloro(norbornadiene)platinum(II) shares similarities with other platinum-based compounds but also possesses unique characteristics:

Compound NameStructure TypeUnique Features
Dichloro(cyclooctadiene)platinum(II)Cyclooctadiene ligandGreater steric hindrance due to larger ligand
CisplatinAmine and chloride ligandsWell-known anticancer drug with established use
CarboplatinContains a carboxylate ligandEnhanced solubility and reduced toxicity compared to cisplatin
OxaliplatinContains oxalate ligandEffective against cisplatin-resistant tumors

Dichloro(norbornadiene)platinum(II)'s unique structure allows for distinct reactivity patterns not found in these other compounds, particularly in terms of its catalytic behavior and potential biological interactions.

Traditional Coordination Chemistry Approaches Utilizing Norbornadiene Ligands

Traditional synthesis of Dichloro(norbornadiene)platinum(II) typically involves the reaction of platinum precursors with norbornadiene under controlled conditions. The procedure represents an extension of the method described by Kharasch and Ashford, wherein a glacial acetic acid solution of chloroplatinic acid is mixed with norbornadiene. During this reaction, platinum is reduced from the 4+ oxidation state to the 2+ state, which is accompanied by partial oxidation of the olefin ligand.

The detailed synthesis protocol involves dissolving hydrated chloroplatinic acid in glacial acetic acid, heating the solution to approximately 75°C, and adding norbornadiene (2,5-norbornadiene). The solution is then cooled to room temperature and diluted with water. The crude product is collected via filtration, washed thoroughly, and purified through recrystallization. This method has been refined to achieve high-quality product with 97% purity in commercial preparations.

The reaction can be represented as:

H₂PtCl₆ + C₇H₈ → (C₇H₈)PtCl₂ + 2HCl + Cl₂

This synthetic approach is particularly valuable because it can be readily adapted for various cyclic diolefins beyond norbornadiene, including 1,3,5,7-cyclooctatetraene and dicyclopentadiene.

Ligand-Assisted Synthesis Protocols for Enhanced Stability

Modern approaches to synthesizing Dichloro(norbornadiene)platinum(II) incorporate additional ligands or modified conditions to enhance stability and handling properties. Recent advances in this area have focused on overcoming challenges related to the compound's air sensitivity and thermal stability.

One significant improvement involves the purification process, where chromatographic-grade silica gel is utilized alongside methylene chloride as the solvent system. This purification method has proven effective in removing impurities and producing high-quality crystals of the complex. The purified product is typically obtained by evaporating the methylene chloride solution until crystallization begins, followed by precipitation using petroleum ether.

Researchers have also explored alternative platinum sources such as K₂PtCl₄ for synthesizing similar norbornadiene complexes. For instance, platinum(II) complexes with NNC-cyclometalating ligands have been prepared through reactions of the corresponding proligand with K₂PtCl₄ in refluxing acetic acid. These approaches could potentially be adapted for improving the synthesis of Dichloro(norbornadiene)platinum(II).

The stability of Dichloro(norbornadiene)platinum(II) is critical for its applications, and proper storage conditions (2-8°C) are essential to maintain its integrity over time.

Comparative Analysis of Palladium vs. Platinum Coordination Pathways

The synthesis of Dichloro(norbornadiene)platinum(II) can be directly compared with its palladium analog, Dichloro(norbornadiene)palladium(II). Both complexes exhibit square planar geometry characteristic of d⁸ transition metal complexes, but their reactivity patterns differ significantly.

The palladium complex can be prepared through multiple routes. One method involves dissolving palladium(II) chloride in concentrated hydrochloric acid, followed by treatment with sodium bromide and norbornadiene. Another approach utilizes the diphenylmercury reagent with dichloronorbornadiene)palladium to yield di-μ-chloro-bis(endo-3-phenylnorbornen-2-yl-endo-palladium).

Table 1: Comparative Analysis of Platinum and Palladium Norbornadiene Complexes

PropertyDichloro(norbornadiene)platinum(II)Dichloro(norbornadiene)palladium(II)
ReactivityLower; more stableHigher; more labile
Bond strengthStronger Pt-ligand bondsWeaker Pd-ligand bonds
Synthesis temperatureHigher temperatures often requiredMilder conditions typically sufficient
Melting point186-218°C (decomposition)Similar range with earlier decomposition
Catalytic activityMore selective but slowerFaster but less selective
Cost factorHigher (platinum is more expensive)Lower (palladium is less expensive)

A fundamental difference lies in the kinetics of ligand exchange reactions. Platinum complexes typically exhibit slower ligand exchange compared to palladium analogs, which influences their respective synthetic approaches and applications. This difference stems from the inherently stronger metal-ligand bonds in platinum complexes due to relativistic effects that enhance the stability of platinum-carbon and platinum-olefin bonds.

In reaction with arylating agents, the norbornadiene complexes of both metals show interesting behavior. For example, [Pt(nbd)Cl₂] reacts with SnMe₃(2-C₄H₃O) to give [Pt(2-C₄H₃O)(nbd)Cl] in 91% yield, demonstrating selective chloride replacement. These reactions often proceed through different mechanisms for platinum versus palladium, with platinum favoring associative pathways while palladium may exhibit greater tendency toward dissociative mechanisms.

Role in Selective Hydrosilylation of Strained Cyclic Dienes

Dichloro(norbornadiene)platinum(II) demonstrates exceptional activity in the hydrosilylation of strained cyclic dienes, such as norbornene and norbornadiene derivatives. Hydrosilylation involves the addition of silicon-hydrogen bonds across unsaturated carbon-carbon bonds, yielding organosilanes critical in polymer and materials science.

The catalytic cycle begins with oxidative addition of the hydrosilane to the platinum center, followed by coordination of the strained diene. The steric profile of the norbornadiene ligand directs regioselectivity, favoring anti-Markovnikov addition. For instance, hydrosilylation of norbornene with triethylsilane (Et₃SiH) catalyzed by Dichloro(norbornadiene)platinum(II) produces exo-triethylnorbornylsilane in >90% yield under mild conditions (60–80°C, 4–6 h) [3].

Table 1: Hydrosilylation of Strained Cyclic Dienes Catalyzed by Dichloro(norbornadiene)platinum(II)

SubstrateSilaneTemperature (°C)Time (h)Yield (%)Selectivity (α:β)
NorborneneEt₃SiH80494>99:1 (exo)
NorbornadienePhMe₂SiH10068895:5 (anti-Markovnikov)
Dicyclopentadienei-Pr₃SiH7058290:10 (exo)

Mechanistic studies reveal a molecular pathway where the platinum center remains in the +2 oxidation state throughout the cycle, avoiding colloidal platinum formation [3]. This contrasts with traditional Karstedt’s catalyst (Pt₀), which often generates side products via radical pathways [1].

Hydrogenation and Dehydrogenation Reaction Mechanisms

Dichloro(norbornadiene)platinum(II) participates in hydrogenation of aromatic rings and dehydrogenation of alkanes, though these applications are less explored. In hydrogenation, the complex acts as a precursor to active Pt⁰ species via in situ reduction. For example, benzene hydrogenation to cyclohexane proceeds at 120°C under 5 bar H₂, with turnover frequencies (TOF) of 150 h⁻¹ [4].

Dehydrogenation of methylcyclohexane to toluene occurs via a bifunctional mechanism:

  • C-H Activation: Platinum abstracts hydrogen, forming a metal-hydride intermediate.
  • β-H Elimination: Sequential hydrogen transfer yields aromatic products.

Table 2: Hydrogenation/Dehydrogenation Performance

ReactionSubstrateConditionsTOF (h⁻¹)Selectivity (%)
Benzene HydrogenationC₆H₆120°C, 5 bar H₂150>99
Methylcyclohexane DehydrogenationC₇H₁₄180°C, N₂ atmosphere4085

Notably, the norbornadiene ligand suppresses sintering of platinum nanoparticles, enhancing catalyst longevity [6].

The coordination geometry of dichloro(norbornadiene)platinum(II) has been definitively established through single-crystal X-ray diffraction analysis, revealing a pseudo-square planar arrangement around the platinum center [1] [2]. This geometry represents a fundamental departure from the tetrahedral coordination observed in related chloromethyl(norbornadiene)platinum(II) complexes, highlighting the critical role of electronic configuration in determining molecular structure [3] [4].

Crystallographic Evidence for Square Planar Geometry

The crystal structure of dichloro(norbornadiene)platinum(II) crystallizes in the monoclinic space group C2/c with unit cell parameters a = 12.8717(17) Å, b = 11.5173(12) Å, c = 12.6441(13) Å, and β = 120.507(12)° [1] [2]. The coordination sphere comprises four primary ligands: two chloride anions and two alkene bonds from the norbornadiene ligand, arranged in an essentially planar configuration.

ParameterValue
Pt-C₁2.146(7) Å
Pt-C₂2.140(8) Å
Pt-C₄2.148(7) Å
Pt-C₅2.144(8) Å
Pt-Cl₁2.3058(19) Å
Pt-Cl₂2.3056(19) Å
Cl₂-Pt-Cl₁92.02(8)°

The average platinum-carbon bond length of 2.145 Å is significantly shorter than the corresponding value of 2.170 Å observed in dichloro(cyclooctadiene)platinum(II) [1] [2]. This contraction indicates stronger metal-ligand bonding in the norbornadiene complex, despite the apparent lability often attributed to this ligand system.

Electronic Configuration Requirements

The preference for square planar geometry in dichloro(norbornadiene)platinum(II) stems from the d⁸ electronic configuration of the platinum(II) center [5] [6] [7]. The ground state electronic configuration of platinum(II) is [Xe] 4f¹⁴ 5d⁸, which provides optimal electron distribution for square planar coordination through dsp² hybridization [5] [7] [8].

Metal IonElectronic ConfigurationCoordination NumberPreferred GeometryHybridization
Pt(II)[Xe] 4f¹⁴ 5d⁸4Square planardsp²
Pd(II)[Kr] 4d⁸4Square planardsp²
Ni(II)[Ar] 3d⁸4Square planardsp²

The crystal field stabilization energy (CFSE) for d⁸ complexes in square planar geometry is maximized when the eight d-electrons occupy the four lower-energy orbitals (dxz, dyz, dxy, dz²), leaving the highest-energy dx²-y² orbital empty [6] [9] [10]. This electronic arrangement results in a diamagnetic complex with all electrons paired.

Comparison with Tetrahedral Coordination

The tetrahedral coordination geometry observed in chloromethyl(norbornadiene)platinum(II) provides a direct structural comparison [3] [4]. In this complex, the platinum atom exhibits tetrahedral coordination involving two η²-π bonds to the norbornadiene ligand, one chlorine atom, and one methyl substituent, with a smaller bite angle of 69.1° [3] [4].

ComplexCoordination GeometryBite Angle (°)Average Pt-C (Å)
Dichloro(norbornadiene)platinum(II)Pseudo-square planar70.32.145
Dichloro(cyclooctadiene)platinum(II)Pseudo-square planar87.32.170
Chloromethyl(norbornadiene)platinum(II)Tetrahedral69.1Not specified

The tetrahedral arrangement arises from different electronic demands and ligand field effects, demonstrating how subtle changes in ligand environment can dramatically alter coordination geometry while maintaining the same metal center and diene ligand.

Transannular Interactions in Norbornadiene-Platinum Systems

The rigid bicyclic structure of norbornadiene introduces unique transannular interactions that profoundly influence the bonding characteristics and stability of its platinum complexes [11] [12] [13]. These interactions represent non-bonding contacts between atoms separated by more than three bonds but positioned in close spatial proximity due to the constrained norbornadiene framework.

Structural Origin of Transannular Effects

The norbornadiene ligand adopts a folded conformation with a dihedral angle of 115.6° between the two alkene planes [14] [15]. This geometry creates a spatial arrangement where the bridgehead carbon atoms (C₁ and C₄) are positioned at a distance of approximately 2.45-2.50 Å from each other, enabling weak transannular interactions [14] [16].

Structural ParameterNorbornadiene ComplexEffect on Stability
Transannular C-C Distance2.45-2.50 ÅTransannular strain
Bridge Carbon Angle94.1°Ring strain
Methylene Bridge Length1.52-1.56 ÅConformational rigidity
Dihedral Angle115.6°Torsional strain

Agostic Interactions and C-H Bond Activation

Spectroscopic evidence suggests the presence of agostic interactions between the platinum center and specific C-H bonds of the norbornadiene ligand [11] [12]. These interactions manifest as elongated C-H bonds with lengths of 0.97-0.98 Å and are characterized by distinctive vibrational frequencies in the infrared spectrum.

The agostic C-H···Pt interactions represent a form of three-center, two-electron bonding where the C-H bond acts as a weak donor to the electron-deficient platinum center [11] [12]. This interaction mode has been identified through:

  • Infrared spectroscopy showing characteristic C-H stretching frequencies at 2670 cm⁻¹
  • Extended C-H bond lengths compared to non-interacting positions
  • Computational studies indicating partial charge transfer from the C-H bond to platinum

Influence on Reactivity and Mechanism

The transannular interactions significantly impact the chemical reactivity of norbornadiene-platinum systems, particularly in catalytic processes [13] [17]. The rigid framework facilitates β-carbon elimination reactions while simultaneously promoting ortho-C-H activation through geometric constraints that position reactive sites in proximity to the metal center.

Reaction TypeActivation Energy (kcal/mol)Mechanism
β-Carbon Elimination22.7Geometric facilitation
Ortho-C-H Activation24.2Transannular positioning
Norbornene Insertion17.6Stereoselective exo-approach

The transannular framework enforces specific geometric constraints that favor certain reaction pathways while disfavoring others, leading to enhanced selectivity in platinum-catalyzed transformations [13] [17].

Ligand Steric Effects on Metal Center Electronic Configuration

The steric properties of the norbornadiene ligand exert profound effects on the electronic configuration and bonding characteristics of the platinum center [18] [19] [20]. These effects arise from the interplay between ligand geometry, electronic demands, and spatial constraints imposed by the rigid bicyclic framework.

Bite Angle Effects and Ligand Field Stabilization

The bite angle of norbornadiene, defined as the angle between the two alkene centroid positions and the platinum atom, measures 70.3° [1] [2]. This relatively acute bite angle, compared to 87.3° in cyclooctadiene complexes, creates significant geometric strain that influences the electronic structure of the metal center.

LigandBite Angle (°)Ligand Cone Angle (°)Steric Parameter
Norbornadiene70.3~110High strain
Cyclooctadiene87.3~130Moderate strain
Ethylene (2×)180~60Low strain

The constrained bite angle forces the platinum center to adopt a compressed coordination geometry, resulting in enhanced orbital overlap between the metal d-orbitals and the ligand π-orbitals [18] [19]. This geometric constraint affects the ligand field splitting energy (Δ) and stabilizes specific d-orbital configurations.

Electronic Configuration Perturbations

The steric constraints imposed by norbornadiene subtly perturb the electronic configuration of the platinum(II) center through ligand field effects [18] [19] [20]. The rigid framework restricts conformational flexibility, leading to a fixed orbital orientation that affects electron distribution.

OrbitalRelative Energy (Δ)Electron OccupancySteric Influence
dxz, dyz0.0Δ4 electronsπ-backbonding enhanced
dxy0.4Δ2 electronsModerate perturbation
dz²0.6Δ2 electronsAxial compression
dx²-y²1.0Δ0 electronsMaximum destabilization

The compressed bite angle increases the ligand field splitting energy relative to less constrained systems, stabilizing the low-spin d⁸ configuration and enhancing the preference for square planar geometry [18] [19] [20].

Strain Energy and Thermodynamic Stability

The norbornadiene ligand introduces approximately 15-20 kcal/mol of strain energy into the platinum complex, compared to 8-12 kcal/mol in cyclooctadiene systems [16] [21]. This elevated strain energy has several consequences:

  • Reduced thermodynamic stability of the metal-ligand bond
  • Enhanced kinetic lability for ligand substitution reactions
  • Increased reactivity toward nucleophilic and electrophilic reagents
Thermodynamic ParameterNorbornadiene ComplexCyclooctadiene Complex
Strain Energy15-20 kcal/mol8-12 kcal/mol
Bond Dissociation EnergyLowerHigher
Substitution RateFasterSlower

The combination of steric strain and electronic effects creates a unique bonding environment where the norbornadiene ligand exhibits enhanced lability despite forming shorter, apparently stronger metal-carbon bonds [1] [2]. This apparent contradiction reflects the complex interplay between thermodynamic stability and kinetic accessibility in constrained coordination environments.

Implications for Catalytic Applications

The steric effects of norbornadiene on platinum center electronic configuration have significant implications for catalytic applications [13] [22] [17]. The rigid framework and associated strain energy facilitate:

  • Rapid ligand exchange processes essential for catalytic turnover
  • Selective substrate binding through geometric constraints
  • Enhanced reactivity toward specific reaction pathways

Dates

Last modified: 08-15-2023

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